molecular formula C12H13NO2 B1339022 (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one CAS No. 723262-95-1

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

Cat. No.: B1339022
CAS No.: 723262-95-1
M. Wt: 203.24 g/mol
InChI Key: AISCPSRYGCFAQP-NSHDSACASA-N
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Description

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is a heterocyclic compound that features a unique oxazinone ring structure

Scientific Research Applications

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable carbonyl compound, followed by cyclization to form the oxazinone ring. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one: shares similarities with other oxazinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific ring structure and the presence of the phenyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3S)-2,2-dimethyl-3-phenyl-3H-1,4-oxazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(2)11(13-8-10(14)15-12)9-6-4-3-5-7-9/h3-8,11H,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISCPSRYGCFAQP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N=CC(=O)O1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N=CC(=O)O1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463701
Record name (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723262-95-1
Record name (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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